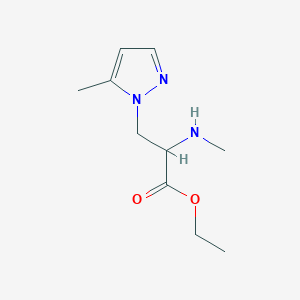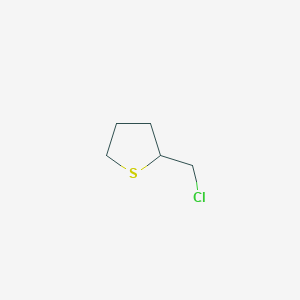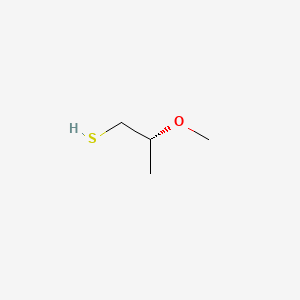
(2R)-2-methoxypropane-1-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-methoxypropane-1-thiol: is a sulfur-containing organic compound with the chemical formula C₄H₁₀OS . It features a chiral center (marked by the “R” designation) and a methoxy group (CH₃O) attached to the second carbon atom. The thiol functional group (SH) imparts its characteristic odor, reminiscent of garlic or onions.
準備方法
Synthetic Routes::
Alkylation of Methanol with 1-Bromopropane:
Thiolation of Propene Oxide:
- Industrial synthesis typically involves the alkylation method due to its efficiency and scalability.
化学反応の分析
Oxidation: (2R)-2-methoxypropane-1-thiol can be oxidized to the corresponding sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H₂O₂).
Reduction: Reduction with hydrogen gas (H₂) or sodium borohydride (NaBH₄) converts it back to the thiol.
Substitution: It can undergo nucleophilic substitution reactions (e.g., halogenation, alkylation) at the sulfur atom.
Common Reagents: NaOH, NaBH₄, H₂O₂, H₂S, NaSH.
科学的研究の応用
Chemistry: Used as a sulfur-containing building block in organic synthesis.
Biology: Investigated for its role in cellular redox processes.
Industry: Flavor and fragrance industry (garlic-like odor).
作用機序
Retrograde Adenosinergic Feedback Mechanism:
類似化合物との比較
- Similar Compounds:
Ethyl methyl sulfide: Similar structure but lacks the methoxy group.
Propyl methyl sulfide: Longer alkyl chain.
Dimethyl sulfide: No chiral center, different odor profile.
特性
分子式 |
C4H10OS |
|---|---|
分子量 |
106.19 g/mol |
IUPAC名 |
(2R)-2-methoxypropane-1-thiol |
InChI |
InChI=1S/C4H10OS/c1-4(3-6)5-2/h4,6H,3H2,1-2H3/t4-/m1/s1 |
InChIキー |
KOSCHUBQMMNSFF-SCSAIBSYSA-N |
異性体SMILES |
C[C@H](CS)OC |
正規SMILES |
CC(CS)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6,6-Dimethylspiro[3.4]octan-2-ol](/img/structure/B13542644.png)
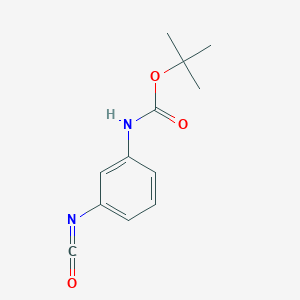
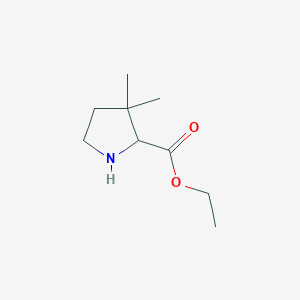

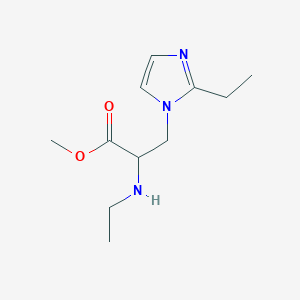
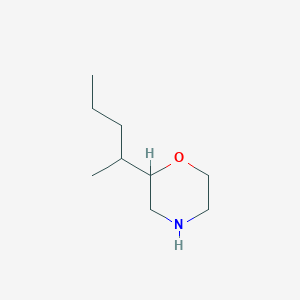
![3-Tert-butoxycarbonyl-7,7-difluoro-3-azabicyclo[4.1.0]heptane-4-carboxylic acid](/img/structure/B13542676.png)
![7-({2-Oxabicyclo[2.2.2]octan-4-yl}carbamoyl)heptanoic acid](/img/structure/B13542678.png)


![rac-(1R,2S,3S,6R,7S)-tricyclo[5.2.1.0,2,6]dec-8-en-3-ol](/img/structure/B13542701.png)
